ethyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate ethyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC11206367
InChI: InChI=1S/C19H15FN4O2/c1-2-26-19(25)15-16-18(23-14-6-4-3-5-13(14)22-16)24(17(15)21)12-9-7-11(20)8-10-12/h3-10H,2,21H2,1H3
SMILES: CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)F)N
Molecular Formula: C19H15FN4O2
Molecular Weight: 350.3 g/mol

ethyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

CAS No.:

VCID: VC11206367

Molecular Formula: C19H15FN4O2

Molecular Weight: 350.3 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate -

Description

Ethyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a synthetic organic compound belonging to the pyrroloquinoxaline class. This compound features a complex structure with a pyrrole ring fused to a quinoxaline system, an ethyl carboxylate group, and an amino group at the 2-position. The presence of a 4-fluorophenyl substituent enhances its chemical properties and potential biological activities.

Synthesis

The synthesis of ethyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. While specific synthesis pathways for this compound are not detailed in the available literature, similar compounds in the pyrroloquinoxaline class often require careful selection of starting materials and reaction conditions to achieve the desired structure.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey FeaturesUnique Aspects
Ethyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylateC19H15FN4O2Fluorophenyl substituentPotential for enhanced biological activity due to fluorine
Ethyl 2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylateNot specifiedMethoxy groupPotential neuroprotective effects
Ethyl 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylateC15H16N4OHydroxyethyl substituentDifferent biological activity profile

Research Findings and Future Directions

While detailed research findings specific to ethyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate are scarce, its structural similarity to other pyrroloquinoxalines suggests potential applications in medicinal chemistry. Future studies should focus on elucidating its biological activities and exploring its therapeutic potential.

Availability and Commercial Use

Product Name ethyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Molecular Formula C19H15FN4O2
Molecular Weight 350.3 g/mol
IUPAC Name ethyl 2-amino-1-(4-fluorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Standard InChI InChI=1S/C19H15FN4O2/c1-2-26-19(25)15-16-18(23-14-6-4-3-5-13(14)22-16)24(17(15)21)12-9-7-11(20)8-10-12/h3-10H,2,21H2,1H3
Standard InChIKey QQTVKUFEAIZTJM-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)F)N
Canonical SMILES CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)F)N
PubChem Compound 987527
Last Modified Apr 15 2024

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